N-Acetyl-4-nitrophthalimide
CAS No.: 60283-87-6
Cat. No.: VC4210568
Molecular Formula: C10H6N2O5
Molecular Weight: 234.167
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 60283-87-6 |
|---|---|
| Molecular Formula | C10H6N2O5 |
| Molecular Weight | 234.167 |
| IUPAC Name | 2-acetyl-5-nitroisoindole-1,3-dione |
| Standard InChI | InChI=1S/C10H6N2O5/c1-5(13)11-9(14)7-3-2-6(12(16)17)4-8(7)10(11)15/h2-4H,1H3 |
| Standard InChI Key | BDARQNMFLZLTSL-UHFFFAOYSA-N |
| SMILES | CC(=O)N1C(=O)C2=C(C1=O)C=C(C=C2)[N+](=O)[O-] |
Introduction
Structural and Chemical Characterization
Molecular Architecture
N-Acetyl-4-nitrophthalimide consists of a phthalimide core (a bicyclic structure derived from phthalic anhydride) modified with a nitro group (-NO₂) at the 4-position and an acetyl group (-COCH₃) attached to the imide nitrogen (Figure 1). This configuration introduces significant electronic effects:
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The nitro group is a strong electron-withdrawing moiety, polarizing the aromatic ring and directing electrophilic substitutions.
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The acetyl group enhances solubility in organic solvents and may influence hydrogen-bonding interactions .
Table 1: Comparative Molecular Properties of Related Nitro-Acetyl Compounds
*Theoretical values inferred from structural analogs.
Synthesis Pathways
Acetylation of 4-Nitrophthalimide
The most plausible route to N-acetyl-4-nitrophthalimide involves the acetylation of 4-nitrophthalimide, a commercially available compound . This reaction typically employs acetic anhydride as the acetylating agent under acidic or basic conditions:
Key Considerations:
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Catalysts: Sulfuric acid or pyridine may accelerate the reaction by protonating the imide nitrogen or scavenging acidic byproducts .
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Yield Optimization: Pilot studies on analogous compounds (e.g., N-acetylation of anilines) suggest yields of 70–85% under reflux conditions .
Alternative Nitro-Acetylation Strategies
In cases where 4-nitrophthalimide is unavailable, a tandem nitration-acetylation approach could be explored:
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Nitration of Phthalimide: Phthalimide is treated with fuming nitric acid in concentrated sulfuric acid to introduce the nitro group .
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Selective Acetylation: The nitro-substituted intermediate is then acetylated using acetic anhydride.
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to dissolve in polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide) due to the imide and acetyl groups. Limited solubility in water, similar to N-(4-nitrophenyl)acetamide .
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Thermal Stability: Nitro groups generally confer thermal instability. Differential scanning calorimetry (DSC) of 4-nitrophthalimide shows decomposition above 200°C , suggesting N-acetyl-4-nitrophthalimide may decompose at slightly lower temperatures due to the labile acetyl group.
Spectroscopic Data
Infrared (IR) Spectroscopy:
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Nitro Group: Strong absorption bands near 1,520 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch).
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Acetyl Group: C=O stretch at ~1,680 cm⁻¹, overlapping with the imide carbonyl stretches .
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Aromatic protons adjacent to the nitro group appear downfield (δ 8.5–8.8 ppm). The acetyl methyl group resonates near δ 2.3 ppm .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Nitro-aromatic compounds are pivotal in drug synthesis. For example:
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Anticancer Agents: Nitro groups facilitate DNA intercalation, while acetyl groups improve bioavailability .
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Antioxidant Derivatives: N-acetylcysteine amide (AD4) demonstrates enhanced antioxidant activity compared to its parent compound , suggesting that N-acetyl-4-nitrophthalimide could serve as a redox-active scaffold.
Materials Science
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Polymer Modifiers: Phthalimide derivatives are used to enhance thermal stability in polyimides. The nitro group may introduce photoactivity for applications in optoelectronics .
Future Research Directions
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Synthetic Optimization: Develop catalytic methods to improve acetylation efficiency.
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Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
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Environmental Impact: Assess biodegradability and ecotoxicology profiles.
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